5-hydroxy-1H-indole-2-carboxylate
Description
Nomenclature and Chemical Classification of Indole (B1671886) Carboxylates
Indole and its derivatives are classified as aromatic heterocyclic compounds. wikipedia.org The term "indole carboxylates" refers to a specific subgroup of indoles where a carboxylate functional group is attached to the indole core. hmdb.caiarc.fr The position of this carboxylate group, along with other substituents on the ring, defines the specific compound and its chemical properties. For instance, indole-2-carboxylic acid and indole-3-carboxylic acid are isomers with the carboxylic group at positions 2 and 3, respectively. iarc.frnih.gov
5-hydroxy-1H-indole-2-carboxylate is systematically named based on the IUPAC (International Union of Pure and Applied Chemistry) conventions. The name specifies the parent heterocycle ("indole"), the position of the hydroxyl group ("5-hydroxy"), the location of the implicit hydrogen atom on the nitrogen ("1H"), and the position of the principal functional group, the carboxylate ("2-carboxylate"). cymitquimica.com Compounds in this class, indolecarboxylic acids and their derivatives, are formally defined as containing a carboxylic acid group (or a derivative thereof) linked to an indole system. hmdb.caiarc.fr
Historical Context and Evolution of Research on this compound
The study of indoles dates back to the 19th century with research on the dye indigo (B80030). wikipedia.org In 1866, Adolf von Baeyer first synthesized the core indole structure. pcbiochemres.com A pivotal moment in indole chemistry was the development of the Fischer indole synthesis in 1883 by Emil Fischer, which became a reliable method for creating substituted indoles, including indole-2-carboxylic acid. wikipedia.orgpcbiochemres.com
Interest in the indole scaffold intensified in the 1930s upon the discovery of its presence in crucial biological molecules like the amino acid tryptophan. wikipedia.orgpcbiochemres.com This led to broader investigations into various indole derivatives. While early research focused on the fundamental synthesis and characterization of compounds like indole-2-carboxylic acid, the evolution of research on this compound specifically has been driven by its utility as a chemical intermediate and its biological relevance. orgsyn.org
Over time, this compound has been identified as a valuable reactant in the synthesis of more complex molecules. sigmaaldrich.com For example, it has been used in the HPLC-amperometric detection of serotonin (B10506) in biological samples and serves as a starting material for preparing potential anticancer agents and ligands for serotonin receptors. sigmaaldrich.com Its history is intertwined with the broader progression of medicinal chemistry, moving from a subject of basic chemical synthesis to a key building block in the development of targeted therapeutic agents.
Overview of Current Research Trajectories and Academic Significance
The academic significance of this compound and its parent structure, indole-2-carboxylic acid, is substantial, particularly in the field of drug discovery. nih.gov Current research is heavily focused on utilizing this scaffold to develop novel therapeutic agents for a variety of diseases.
A prominent and recent area of investigation is the development of HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govnih.gov Research published in 2023 and 2024 has identified indole-2-carboxylic acid derivatives as potent INSTIs. nih.govrsc.org These studies demonstrate that the indole nucleus can chelate with magnesium ions in the active site of the HIV-1 integrase enzyme, inhibiting its function and thus viral replication. nih.govnih.govrsc.org Structural optimization of these derivatives has led to compounds with significant inhibitory effects, highlighting the promise of this scaffold for new antiviral therapies. nih.gov
Beyond HIV research, the indole-2-carboxylate (B1230498) framework is being explored for a wide range of pharmacological applications. Current research trajectories include its use as a reactant for the preparation of:
Anticancer agents: Specifically, indole C5-O-substituted seco-cyclopropylindole analogs. sigmaaldrich.com
Serotonin receptor ligands: Indolic arylpiperazine derivatives targeting 5-HT1A, 5-HT2A, and 5-HT2C receptors, which are important in neuroscience. sigmaaldrich.com
Radioprotectors: Novel melanin-like materials inspired by nature. sigmaaldrich.com
Obesity treatments: Amide derivatives that act as histamine-3 receptor inverse agonists. sigmaaldrich.com
Anti-parasitic drugs: Indole-2-carboxamides have been explored for their activity against Trypanosoma cruzi, the parasite that causes Chagas disease. acs.org
The versatility of the this compound scaffold makes it a molecule of high academic and pharmaceutical interest. Its ability to serve as a foundation for a diverse array of biologically active compounds ensures it will remain a subject of intensive research. nih.govnih.gov
Table 2: Selected Modern Research Applications of the Indole-2-Carboxylate Scaffold
| Research Area | Specific Application/Target | Key Findings | Source |
|---|---|---|---|
| Antiviral (HIV) | HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) | The indole-2-carboxylic acid core can chelate Mg²⁺ ions in the enzyme's active site, inhibiting viral replication. | nih.govnih.govrsc.org |
| Oncology | Anticancer Agents | Used as a reactant to prepare indole C5-O-substituted seco-cyclopropylindole analogs. | sigmaaldrich.com |
| Neuroscience | Serotonin Receptor Ligands | Synthesis of derivatives targeting 5-HT receptors involved in neurological processes. | sigmaaldrich.com |
| Obesity | Histamine-3 Receptor Inverse Agonists | Preparation of amides for potential obesity treatment. | sigmaaldrich.com |
| Parasitology | Anti-Chagas Disease | Indole-2-carboxamides show activity against Trypanosoma cruzi. | acs.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6NO3- |
|---|---|
Molecular Weight |
176.15 g/mol |
IUPAC Name |
2-carboxy-1H-indol-5-olate |
InChI |
InChI=1S/C9H7NO3/c11-6-1-2-7-5(3-6)4-8(10-7)9(12)13/h1-4,10-11H,(H,12,13)/p-1 |
InChI Key |
BIMHWDJKNOMNLD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C=C1[O-])C=C(N2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemoenzymatic Approaches for 5 Hydroxy 1h Indole 2 Carboxylate
Total Synthesis Strategies
The construction of the 5-hydroxy-1H-indole-2-carboxylate core is primarily achieved through well-established indole (B1671886) synthesis methodologies, most notably the Nenitzescu and Fischer indole syntheses. Each approach utilizes distinct precursors and reaction mechanisms to assemble the bicyclic indole structure.
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic approach to this compound identifies two primary strategies for disconnecting the indole scaffold.
Strategy 1: Nenitzescu-based Disconnection
This approach is the most direct for obtaining 5-hydroxyindoles. The key disconnections are made at the C2-C3 and N1-C7a bonds. This retrosynthetic pathway leads back to two fundamental building blocks: a 1,4-benzoquinone (B44022) and an enamine, specifically an aminocrotonate derivative. This is the hallmark of the Nenitzescu indole synthesis. wikipedia.orgnumberanalytics.com
Strategy 2: Fischer-based Disconnection
Alternatively, a Fischer indole synthesis-based disconnection breaks the N1-C2 and C3-C3a bonds. This pathway traces the molecule back to a substituted arylhydrazine and a carbonyl compound. For the target molecule, this translates to p-hydroxyphenylhydrazine and a pyruvate (B1213749) derivative, such as pyruvic acid or its ester. alfa-chemistry.comwikipedia.org
Precursors and Building Blocks for Indole Ring Formation
The choice of synthetic strategy dictates the necessary starting materials for the formation of the indole ring.
Nenitzescu Synthesis Precursors: The cornerstone of this method is the reaction between 1,4-benzoquinone and an ester of 3-aminocrotonic acid , such as ethyl 3-aminocrotonate. wikipedia.orgsynarchive.com These precursors are commercially available and provide a convergent route to the desired 5-hydroxyindole (B134679) structure. Variations in the ester group of the aminocrotonate allow for the direct synthesis of different carboxylate esters.
Fischer Synthesis Precursors: This classic method requires a p-substituted phenylhydrazine and a carbonyl compound . To synthesize this compound, the specific precursors are p-hydroxyphenylhydrazine and pyruvic acid (or its corresponding ester, e.g., ethyl pyruvate). alfa-chemistry.combyjus.com The initial condensation of these two molecules forms the necessary phenylhydrazone intermediate.
| Synthetic Route | Key Precursors | Resulting Intermediate |
| Nenitzescu Indole Synthesis | 1,4-Benzoquinone, Ethyl 3-aminocrotonate | Michael Adduct |
| Fischer Indole Synthesis | p-Hydroxyphenylhydrazine, Ethyl Pyruvate | Ethyl pyruvate-4-hydroxyphenylhydrazone |
Multi-step Synthetic Pathways and Reaction Mechanism Elucidation
Both the Nenitzescu and Fischer syntheses involve a sequence of well-understood reaction steps to form the final indole product.
Nenitzescu Indole Synthesis Mechanism: The reaction proceeds through a cascade mechanism: wikipedia.org
Michael Addition: The enamine (ethyl 3-aminocrotonate) acts as a nucleophile, attacking one of the carbonyl carbons of the 1,4-benzoquinone in a conjugate addition.
Cyclization: Following the initial addition, the nitrogen atom of the enamine attacks the second carbonyl group of the quinone ring, leading to the formation of a five-membered ring.
Dehydration/Aromatization: A subsequent elimination of a water molecule results in the formation of the aromatic indole ring, yielding the stable 5-hydroxyindole-2-carboxylate product.
The reaction is often catalyzed by acids and performs best in polar solvents. wikipedia.orgcnr.it While effective, the reaction can sometimes be plagued by low yields and the formation of polymeric byproducts. researchgate.net The use of Lewis acid catalysts like ZnCl2, FeCl3, or MgCl2 has been shown to improve yields and allow the reaction to proceed under milder conditions, for instance at room temperature in solvents like cyclopentyl methyl ether (CPME). cnr.itresearchgate.net
Fischer Indole Synthesis Mechanism: This pathway involves the acid-catalyzed intramolecular cyclization of an arylhydrazone. wikipedia.org
Hydrazone Formation: p-Hydroxyphenylhydrazine reacts with ethyl pyruvate to form the corresponding phenylhydrazone. This step can be performed in situ. testbook.com
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
synarchive.comsynarchive.com-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes an irreversible synarchive.comsynarchive.com-sigmatropic rearrangement (similar to a Claisen rearrangement), which breaks the N-N bond and forms a new C-C bond.
Cyclization and Elimination: The resulting di-imine intermediate rearomatizes. The nucleophilic amine then attacks the imine carbon to form a cyclic aminal. Finally, the elimination of an ammonia (B1221849) molecule under acidic catalysis leads to the formation of the aromatic indole nucleus. wikipedia.orgbyjus.com
Once the indole-2-carboxylic acid is formed, it can be readily esterified, for example, by treatment with an alcohol (like ethanol) in the presence of an acid catalyst or by conversion to the acyl chloride with thionyl chloride followed by reaction with the alcohol. nih.govnih.gov Conversely, the ester can be hydrolyzed to the carboxylic acid, typically using a base like potassium hydroxide (B78521) followed by acidification. nih.gov
Stereochemical Control and Regioselectivity in Synthesis
For the synthesis of the achiral this compound, stereochemical control is not a factor in the formation of the aromatic ring itself. However, regioselectivity is a critical consideration, particularly when using substituted precursors.
Regioselectivity in the Nenitzescu Synthesis: When a substituted benzoquinone is used, the initial Michael addition can occur at two different positions, potentially leading to a mixture of regioisomers. The regioselectivity is influenced by both electronic and steric factors of the substituents on the quinone and the enamine. researchgate.net For the synthesis of the target molecule, the use of unsubstituted 1,4-benzoquinone circumvents this issue, leading to a single regioisomer.
Regioselectivity in the Fischer Synthesis: If an unsymmetrical ketone is used instead of a pyruvate, two different enamine tautomers can form, leading to two regioisomeric indole products. thermofisher.com The use of pyruvic acid or its esters, which are symmetrical with respect to the relevant C-H bonds for enamine formation, ensures that only one indole-2-carboxylate (B1230498) product is formed.
Derivatization and Functionalization Strategies
This compound possesses several reactive sites—the phenolic hydroxyl group, the indole nitrogen (N-H), the carboxylic acid/ester group, and the C3 position of the indole ring—allowing for a variety of post-synthesis modifications.
Selective Functionalization of the Indole Nucleus
Selective modification of the indole core is key to creating diverse derivatives for various applications.
O-Alkylation and O-Acylation: The C5-hydroxyl group is a prime site for functionalization. It can be readily alkylated or acylated to produce ethers and esters, respectively. For instance, alkylation can be achieved using alkyl halides in the presence of a base. researchgate.net This functionalization is often used in medicinal chemistry to modify the compound's properties. nih.gov
N-Alkylation: The indole nitrogen can be deprotonated with a strong base to form an indole anion, which can then be alkylated. Care must be taken, as conditions that are too harsh or bases that are too nucleophilic can lead to the hydrolysis of the C2-ester group. mdpi.com Using aqueous potassium hydroxide in acetone (B3395972) has been reported as an effective method for N-alkylation of ethyl indole-2-carboxylate. mdpi.com
Electrophilic Substitution at C3: The C3 position of the indole ring is electron-rich and is the most common site for electrophilic substitution. orgsyn.org However, in the case of indole-2-carboxylates, the electron-withdrawing nature of the carboxylate group at C2 can deactivate the ring towards some electrophilic reactions. Nonetheless, functionalization at C3, such as through Vilsmeier-Haack formylation, can be achieved, introducing a formyl group that can be further modified. nih.gov
| Functionalization Site | Reagents and Conditions | Product Type | Reference |
| C5-Hydroxyl | Alkyl halide, Base | C5-O-Alkyl Ether | researchgate.net |
| N1-Nitrogen | Alkyl halide, aq. KOH, Acetone | N1-Alkyl Indole | mdpi.com |
| C3-Position | POCl₃, DMF (Vilsmeier-Haack) | C3-Formyl Indole | nih.gov |
Chemoenzymatic Approaches
While traditional chemical synthesis dominates, chemoenzymatic strategies offer a promising alternative, leveraging the high selectivity of enzymes. Directed evolution of monooxygenase enzymes, such as 2-hydroxybiphenyl 3-monooxygenase (HbpA), has produced variants capable of hydroxylating the indole ring. nih.gov Although direct enzymatic synthesis of this compound from indole-2-carboxylate is not yet a standard method, the potential exists. Cooperative chemoenzymatic processes, combining biocatalytic steps (e.g., alcohol dehydrogenase to form an aldehyde in situ) with chemical steps (e.g., condensation and cyclization), are being developed for the synthesis of various N-heterocycles and could be adapted for indole synthesis in the future. nih.gov
Ester Modification and Transformation Reactions
The ester group in this compound serves as a versatile handle for a variety of chemical transformations. These modifications are crucial for creating a diverse range of derivatives with potentially unique properties.
One common transformation is the hydrolysis of the ester to the corresponding carboxylic acid. For instance, alkaline hydrolysis of ethyl indole-2-carboxylate yields indole-2-carboxylic acid. orgsyn.org This carboxylic acid can then undergo further reactions.
Esterification is another key modification. The carboxylic acid can be re-esterified with different alcohols to produce a variety of esters. For example, the esterification of 1-alkyl/aryl-3-ethoxy carbonyl-5-hydroxy-2-methyl indoles with ethyl chloroacetate (B1199739) and ethyl chloroformate yields different ester derivatives. researchgate.net Similarly, indole-2-carboxylic acid can be converted to its acyl chloride and then reacted with an alcohol to form the desired ester. nih.gov
The ester group can also be reduced. For example, the reduction of an ester can yield a primary alcohol. clockss.org This transformation opens up another avenue for creating diverse analogues.
Synthesis of Analogues and Prodrug Structures (Excluding Clinical Efficacy)
The synthesis of analogues of this compound is a key strategy in medicinal chemistry to explore structure-activity relationships. These analogues are often created by modifying the core indole structure or the functional groups attached to it.
One approach to analogue synthesis involves substitutions at various positions of the indole ring. For instance, substitutions at the C5 and N1 positions of the indole ring have been explored to create a library of compounds. researchgate.net The introduction of different substituents can significantly alter the molecule's properties.
Another strategy involves the synthesis of prodrugs. Prodrugs are inactive or less active precursors that are converted to the active drug in the body. The ester functionality of this compound is well-suited for creating prodrugs. For example, esterification with various promoieties can enhance properties such as solubility or bioavailability.
The synthesis of these analogues often involves multi-step reaction sequences. For example, a series of ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates were synthesized to evaluate their potential biological activities. researchgate.net
Green Chemistry Principles in Synthetic Route Development
The application of green chemistry principles in the synthesis of this compound and its derivatives is crucial for developing environmentally benign and sustainable processes.
Atom Economy and E-Factor Analysis
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. primescholars.com A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste. youtube.com The E-factor, on the other hand, is the ratio of the mass of waste to the mass of the product. A lower E-factor signifies a greener process.
In the context of this compound synthesis, choosing reactions with high atom economy is a key green chemistry consideration. For example, addition reactions, such as the catalytic addition of carboxylic acids to alkynes, are inherently atom-economical. mdpi.com In contrast, substitution and elimination reactions often generate byproducts, leading to lower atom economy.
Analyzing the E-factor of different synthetic routes allows for a quantitative comparison of their environmental impact. By selecting routes with lower E-factors, chemists can significantly reduce the amount of waste generated.
Solvent-Free and Aqueous Medium Reactions
The use of hazardous organic solvents is a major environmental concern in chemical synthesis. Therefore, developing solvent-free or aqueous-based synthetic methods is a key goal of green chemistry.
Reactions in aqueous media are highly desirable due to the low cost, non-flammability, and environmental friendliness of water. Gold(III)-catalyzed annulation of 2-alkynylanilines in ethanol-water mixtures has been reported for the synthesis of indole derivatives. researchgate.net Similarly, copper(II)-catalyzed cyclization of 2-ethynylaniline (B1227618) derivatives has been successfully carried out in a mixture of water and methanol (B129727). researchgate.net
Catalytic Methodologies (Homogeneous and Heterogeneous Catalysis)
Catalysis plays a pivotal role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity under milder conditions. Both homogeneous and heterogeneous catalysis have been employed in the synthesis of indole derivatives.
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity. For example, a cobalt-based homogeneous catalyst has been used for the reductive C-H alkylation of indoles. nih.gov Ruthenium and gold complexes are also effective homogeneous catalysts for the addition of carboxylic acids to alkynes. mdpi.com
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers advantages such as easy separation and reusability of the catalyst. While specific examples of heterogeneous catalysis for the direct synthesis of this compound are limited in the provided results, the development of such catalysts is an active area of research.
Biocatalytic and Chemoenzymatic Synthesis
Biocatalytic and chemoenzymatic approaches utilize enzymes to perform chemical transformations with high selectivity and under mild conditions, aligning perfectly with the principles of green chemistry. nih.govrjeid.com These methods are increasingly being explored for the synthesis of complex molecules. nih.gov
The advantages of biocatalysis include high regio- and stereoselectivity, which can be difficult to achieve with traditional chemical methods. nih.gov Enzymes can be used as isolated proteins or within whole-cell systems.
Enzyme-Mediated Transformations for Hydroxylation and Carboxylation
The chemoenzymatic synthesis of this compound necessitates two key transformations: regioselective hydroxylation at the C5 position and carboxylation at the C2 position of the indole ring. Currently, no single enzyme or established one-pot cascade is known to perform this specific dual modification. However, research into separate enzymatic hydroxylation and carboxylation of indole and its derivatives provides a foundation for developing such a pathway.
Enzymatic Hydroxylation:
The introduction of a hydroxyl group onto an aromatic ring is a challenging chemical transformation that can be effectively catalyzed by monooxygenase enzymes, particularly those from the cytochrome P450 (P450) superfamily. nih.gov These enzymes are known for their ability to perform C-H activation under mild conditions. beilstein-journals.org
Research has focused extensively on using P450s, such as P450BM3 from Bacillus megaterium and P450cam from Pseudomonas putida, for the hydroxylation of indole. beilstein-journals.orgmdpi.com However, the primary product of indole hydroxylation by wild-type and many engineered P450s is indoxyl (3-hydroxyindole), which rapidly dimerizes and oxidizes to form the blue pigment indigo (B80030). mdpi.com The regioselectivity of these enzymes naturally favors the electron-rich C3 position. Achieving hydroxylation at the C5 position of an indole-2-carboxylate substrate would require significant protein engineering to redirect the enzyme's catalytic activity. While P450s have been engineered to hydroxylate a wide variety of substrates, specific examples of catalyzing the C5-hydroxylation of indole-2-carboxylic acid are not prominent in current literature.
Enzymatic Carboxylation:
Biocatalytic carboxylation offers a method to fix CO2 into organic molecules, presenting a green alternative to traditional chemical methods. nih.gov Enzymes capable of carboxylating aromatic compounds are of significant interest. While several chemical methods exist for the synthesis of indole-2-carboxylic acid, enzymatic C2-carboxylation of an indole substrate is not a well-established transformation. researchgate.netorgsyn.orggoogle.com
Research has identified decarboxylases that can operate in reverse to function as carboxylases under high CO2 concentrations. For instance, an indole-3-carboxylic acid decarboxylase from Arthrobacter nicotianae has been shown to catalyze the carboxylation of indole, but this occurs at the C3 position. The development of a biocatalyst for C2-carboxylation of 5-hydroxyindole remains a key challenge.
Microbial Fermentation Pathways for this compound Production
The production of complex chemicals through microbial fermentation involves engineering a host organism, such as Escherichia coli, with a complete biosynthetic pathway from a simple carbon source like glucose. nih.gov This de novo production strategy eliminates the need for expensive starting materials and multi-step in vitro reactions.
Currently, based on available scientific literature, no microbial fermentation pathway for the production of this compound has been reported. The development of such a pathway faces two major hurdles corresponding to the enzymatic steps discussed previously:
Lack of a known C5-hydroxylase for indole-2-carboxylate: A suitable enzyme that can selectively hydroxylate the C5 position of the indole nucleus, either before or after carboxylation, needs to be discovered or created.
Lack of a known C2-carboxylase for indole: An enzyme capable of carboxylating the C2 position of 5-hydroxyindole needs to be identified and characterized.
While metabolic engineering has been successfully used to produce various compounds in E. coli, including other hydroxylated aromatics and amino acid derivatives, the absence of known enzymes for the key reaction steps prevents the design and implementation of a functional pathway for this compound. researchgate.netnih.govfrontiersin.org Future work would first require the discovery and engineering of these novel biocatalysts before they could be assembled into a heterologous pathway in a microbial host.
Biocatalyst Engineering and Optimization for Enhanced Yields
Given the absence of naturally occurring enzymes that can efficiently produce this compound, protein engineering and optimization are paramount. Directed evolution and rational design are powerful strategies to create novel biocatalysts with desired activities and selectivities. beilstein-journals.org
The most plausible route would involve engineering a P450 monooxygenase to selectively hydroxylate indole-2-carboxylic acid at the C5 position. The general approach would involve:
Selection of a Scaffold: A promiscuous P450 enzyme known to accept indole derivatives as substrates, such as P450BM3 or P450cam, would be chosen as the starting point. beilstein-journals.orgmdpi.com
Library Generation: Mutant libraries would be created by introducing mutations into the enzyme's active site. This can be done randomly (error-prone PCR) or through targeted saturation mutagenesis of residues identified via computational modeling as being important for substrate binding and orientation.
High-Throughput Screening: The mutant libraries would be screened for the desired activity. For instance, a colorimetric assay could be developed to detect the formation of the 5-hydroxy product, allowing for the rapid screening of thousands of variants.
Iterative Improvement: The best-performing mutants would be selected and subjected to further rounds of mutation and screening to enhance activity, regioselectivity, and stability.
This approach has been successfully used to alter the regioselectivity of P450s for other substrates. For example, P450BM3 mutants have been developed that show altered product distributions in the oxidation of indole, demonstrating the feasibility of tuning the enzyme's catalytic outcome. mdpi.com The table below shows representative data from the engineering of a P450BM3 mutant for the production of indigo from indole, illustrating how mutations can significantly impact yield.
Table 1: Indigo Production from Indole by Engineered P450BM3 Mutants This table is illustrative of biocatalyst engineering principles and is based on data for indigo synthesis, as direct data for this compound is not available.
| Enzyme Variant | Mutations | Indigo Yield (%) |
| Wild-Type | None | 0% |
| F87A | F87A | 37% |
| F87G | F87G | 58% |
Data sourced from Li et al., 2018. mdpi.com
Similarly, once a C2-carboxylating enzyme is discovered, its efficiency and substrate specificity could be enhanced using similar engineering strategies. Optimization of reaction conditions, such as pH, temperature, and cofactor regeneration systems (for P450s), would be crucial for maximizing the yield of the final product in any in vitro or whole-cell biocatalytic process.
Advanced Spectroscopic and Analytical Characterization Methodologies for 5 Hydroxy 1h Indole 2 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution and solid states. By probing the magnetic properties of atomic nuclei, NMR provides rich information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
One-Dimensional NMR Techniques (¹H, ¹³C, ¹⁵N) for Structural Elucidation
One-dimensional NMR techniques, including proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR, are instrumental in defining the fundamental structure of 5-hydroxy-1H-indole-2-carboxylate.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, with electron-withdrawing groups causing a downfield shift (higher ppm) and electron-donating groups an upfield shift (lower ppm). The aromatic protons on the benzene (B151609) and pyrrole (B145914) rings will appear in the characteristic downfield region, typically between 6.5 and 8.0 ppm. The hydroxyl (-OH) and amine (N-H) protons are exchangeable and their chemical shifts can vary depending on the solvent, concentration, and temperature. Their signals may also appear as broad singlets. The coupling constants (J) between adjacent protons provide valuable information about their connectivity. For instance, the protons on the benzene ring will exhibit characteristic ortho, meta, and para couplings. While specific experimental data for this compound is not widely published, data from closely related compounds, such as 5-methoxyindole-2-carboxylic acid, can be used for prediction. In a DMSO-d₆ solution of 5-methoxyindole-2-carboxylic acid, the aromatic protons appear at δ 7.37 (d), 7.11 (d), 7.05 (s), and 6.93 (dd) ppm. chemicalbook.com A similar pattern would be expected for the 5-hydroxy derivative, with slight variations due to the difference in the electronic effect of the hydroxyl group compared to the methoxy (B1213986) group.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The carboxylate carbon (C=O) is typically the most downfield signal, appearing around 160-170 ppm. The aromatic carbons of the indole (B1671886) ring will resonate in the range of approximately 100-140 ppm. The chemical shifts are sensitive to the substitution pattern. For example, the carbon atom attached to the hydroxyl group (C-5) would be expected to show a significant downfield shift due to the deshielding effect of the oxygen atom. For comparison, in ethyl 5-fluoro-1H-indole-2-carboxylate, the carbon atoms of the indole ring appear at δ 133.4, 129.4, 127.6, 114.3, 112.8, 108.3, and 106.7 ppm. clockss.org
¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy is a powerful technique for studying nitrogen-containing compounds, although it is less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope. researchgate.net The chemical shift of the nitrogen atom in the indole ring is sensitive to its chemical environment and hybridization. For indole itself, the ¹⁵N chemical shift is reported to be around -254 ppm relative to nitromethane. researchgate.net In substituted indoles, the chemical shift can vary. For N-substituted purine (B94841) derivatives, pyrrole-like nitrogen atoms resonate in the range of 141–166 ppm. u-szeged.hu This technique can be particularly useful for studying hydrogen bonding and tautomeric equilibria involving the indole nitrogen.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-1 (NH) | ~11.5 (br s) | - |
| C-2 | - | ~130 |
| H-3 | ~7.0 (s) | ~105 |
| H-4 | ~7.3 (d) | ~115 |
| C-5 | - | ~150 |
| H-6 | ~6.8 (dd) | ~112 |
| H-7 | ~7.2 (d) | ~113 |
| C-3a | - | ~128 |
| C-7a | - | ~132 |
| COOH | ~13.0 (br s) | ~163 |
| OH | ~9.5 (br s) | - |
Note: These are predicted values based on data from analogous compounds and general NMR principles. Actual experimental values may vary.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals from 1D NMR spectra and for determining the connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. youtube.comsdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons (e.g., H-6 and H-7, and H-6 and H-4), which is crucial for assigning their specific positions on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of directly attached heteronuclei, most commonly ¹³C. youtube.comsdsu.edu This allows for the direct assignment of each protonated carbon atom by linking the known proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two or three bonds, between protons and heteronuclei. youtube.comsdsu.edu This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular framework. For instance, correlations from the N-H proton to C-2, C-3, C-3a, and C-7a would confirm the indole ring structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close to each other in space, even if they are not directly bonded. researchgate.net This is critical for determining the three-dimensional structure and conformation of a molecule. For a planar molecule like this compound, NOESY can confirm through-space interactions between adjacent protons on the ring system.
Solid-State NMR Applications for Polymorphic Analysis
In the solid state, molecules can exist in different crystalline forms, a phenomenon known as polymorphism. These different polymorphs can have distinct physical and chemical properties. Solid-state NMR (ssNMR) is a valuable technique for studying these polymorphs as it provides detailed information about the local environment of each atom in the solid material. A study on the related compound 5-methoxy-1H-indole-2-carboxylic acid demonstrated the power of ssNMR in combination with X-ray diffraction to characterize different polymorphic forms. mdpi.com The study revealed that different polymorphs exhibited distinct hydrogen bonding patterns, which were reflected in their ssNMR spectra. mdpi.com For this compound, ssNMR could be used to identify and characterize any existing polymorphs, providing insights into their crystal packing and intermolecular interactions, such as hydrogen bonds involving the hydroxyl, carboxylic acid, and indole N-H groups.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
Calculated Exact Mass for this compound (C₉H◂NO₃)
| Ion | Calculated Exact Mass (m/z) |
| [M+H]⁺ | 178.0499 |
| [M+Na]⁺ | 200.0318 |
| [M-H]⁻ | 176.0353 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected and then fragmented to produce product ions. The analysis of these fragmentation patterns provides detailed structural information. For carboxylic acids, common fragmentation pathways include the loss of water (H₂O) and the loss of the carboxyl group (COOH). libretexts.org In the case of this compound, characteristic fragmentations would be expected. For example, the loss of the carboxylic acid group would result in a significant fragment ion. The fragmentation of the indole ring itself can also provide valuable structural clues. A proposed fragmentation for a related compound, methyl-5-hydroxyoxindole-3-acetate, showed successive losses of a carboxyl group and a methyl group, followed by fragmentation of the phenolic ring system. researchgate.net A similar detailed analysis of the MS/MS spectrum of this compound would allow for the elucidation of its specific fragmentation pathways, further confirming its structure.
Ionization Techniques (ESI, MALDI, APCI) and Their Application
Mass spectrometry is a cornerstone in the structural elucidation of this compound, with various ionization techniques offering complementary information.
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for analyzing polar molecules like this compound. In positive ion mode, the molecule is expected to readily form the protonated molecule, [M+H]⁺. For related indole carboxylic acids, ESI mass spectrometry has been effectively used. For instance, in the analysis of 5-hydroxyindole-3-acetic acid, a structurally similar compound, the prominent ion observed is the protonated molecule. researchgate.netresearchgate.net Fragmentation of the protonated this compound would likely involve the loss of water (H₂O) and carbon dioxide (CO₂), common fragmentation pathways for carboxylic acids. libretexts.org
Atmospheric Pressure Chemical Ionization (APCI): APCI is another valuable ionization method, particularly for less polar compounds, but it can also be applied to a wide range of analytes. libretexts.org For indole derivatives, APCI can produce various ions, including the protonated molecule [M+H]⁺, the molecular ion M⁺•, and sometimes [M-H]⁺ ions, depending on the specific structure and source conditions. libretexts.org The analysis of aromatic ketocarboxylic acids using positive-mode APCI has shown that these compounds exclusively form an abundant protonated molecule. sigmaaldrich.com
A summary of expected ions in different mass spectrometry techniques is presented below.
| Ionization Technique | Expected Primary Ion | Potential Fragment Ions |
| ESI (Positive Mode) | [M+H]⁺ | [M+H-H₂O]⁺, [M+H-CO₂]⁺ |
| MALDI (Negative Mode) | [M-H]⁻ | Further fragmentation dependent on energy |
| APCI (Positive Mode) | [M+H]⁺, M⁺• | [M+H-H₂O]⁺, [M+H-CO₂]⁺ |
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding within the this compound molecule.
Infrared (IR) Spectroscopy for Functional Group Identification and Bond Characterization
Infrared spectroscopy is a powerful tool for identifying the key functional groups present in this compound. The spectrum is characterized by distinct absorption bands corresponding to specific vibrational modes. While an experimental spectrum for this specific compound is not widely published, data from the closely related 5-methoxy-1H-indole-2-carboxylic acid provides a strong basis for interpretation. nih.gov The key vibrational frequencies are associated with the hydroxyl (O-H), amine (N-H), and carboxylic acid (C=O, C-O) groups.
The O-H stretching vibration of the carboxylic acid typically appears as a very broad band in the region of 3300-2500 cm⁻¹. The N-H stretching vibration of the indole ring is expected as a sharper peak around 3400-3300 cm⁻¹. researchgate.netnih.gov The carbonyl (C=O) stretching of the carboxylic acid is a strong, characteristic band typically found around 1700-1680 cm⁻¹. The phenolic C-O stretching and O-H bending vibrations are also expected in the fingerprint region.
Table of Predicted Infrared (IR) Vibrational Frequencies for this compound (based on data from analogous compounds)
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3400 | N-H stretch | Indole N-H |
| ~3300-2500 (broad) | O-H stretch | Carboxylic Acid O-H |
| ~1700-1680 | C=O stretch | Carboxylic Acid C=O |
| ~1620-1580 | C=C stretch | Aromatic Ring |
| ~1450-1380 | O-H bend | Carboxylic Acid O-H |
| ~1300-1200 | C-O stretch | Carboxylic Acid/Phenol C-O |
| ~850-750 | C-H out-of-plane bend | Aromatic Ring |
Raman Spectroscopy for Molecular Fingerprinting and Vibrational Modes
Table of Expected Raman Shifts for this compound (based on data from analogous compounds)
| Raman Shift (cm⁻¹) | Vibrational Mode |
| ~1620 | Aromatic C=C stretch |
| ~1580 | Aromatic C=C stretch |
| ~1440 | CH₂ deformation |
| ~1350 | Indole ring vibration |
| ~1130-1040 | C-C stretch |
| ~800-700 | Ring breathing modes |
Electronic Spectroscopy
Electronic spectroscopy techniques, such as UV-Vis and fluorescence spectroscopy, probe the electronic transitions within the molecule, providing insights into its conjugation and excited-state properties.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Molar Absorptivity
UV-Vis Absorption Data for this compound in Aqueous Solution
| Wavelength (λmax) | Electronic Transition |
| 215 nm | π → π |
| 290 nm | π → π |
Fluorescence Spectroscopy for Quantum Yield and Excited State Dynamics
5-hydroxyindole (B134679) derivatives are known to be fluorescent. The fluorescence emission of 5-hydroxyindole has a maximum at 325 nm. The excited-state dynamics of hydroxyindoles can be complex, involving non-radiative decay pathways. For 5-hydroxyindole, the initially excited state has been shown to decay on a sub-picosecond timescale. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is an important parameter. While the specific quantum yield for this compound has not been reported, phenyl-substituted indolo[2,3-c]carbazoles have shown fluorescence quantum yields around 70% in DMSO. nih.gov This suggests that this compound is also likely to be a fluorescent molecule with a potentially significant quantum yield. Further research is needed to precisely determine its quantum yield and fully elucidate its excited-state dynamics.
X-ray Crystallography
X-ray crystallography stands as a powerful, non-destructive analytical technique for the detailed investigation of the solid-state structure of crystalline materials. carleton.edu It provides precise information regarding the arrangement of atoms within a crystal lattice, which is crucial for understanding the physical and chemical properties of a compound like this compound.
Single Crystal X-ray Diffraction for Solid-State Molecular Structure and Conformation
Single crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional molecular structure of a compound. carleton.edu This technique involves irradiating a single, high-quality crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are directly related to the arrangement of electrons, and therefore atoms, within the crystal.
For a molecule such as this compound, SC-XRD analysis would yield precise data on bond lengths, bond angles, and torsion angles, defining its specific conformation in the solid state. Understanding the intermolecular interactions, such as hydrogen bonding, is also a key outcome. For instance, in the crystal structure of the related compound, 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), SC-XRD has revealed the formation of cyclic dimers through double hydrogen bonds between the carboxylic acid groups. mdpi.com Similar interactions, potentially involving the hydroxyl and carboxylic acid groups, as well as the indole N-H, would be anticipated for this compound and could be definitively characterized by SC-XRD. The crystal structure of indole-3-carboxylic acid also shows centrosymmetric cyclic dimers connected by O–H⋯O hydrogen bonds, which further expand into a sheet structure through N–H⋯O interactions. mdpi.com
A hypothetical table of crystallographic data that could be obtained for this compound is presented below, based on data for analogous compounds. mdpi.com
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~4.0 |
| b (Å) | ~13.0 |
| c (Å) | ~17.0 |
| β (°) | ~92.0 |
| Volume (ų) | ~900.0 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | ~1.6 |
| Hydrogen Bond Motifs | R²₂(8) (dimer), C(7) (chain) |
Powder X-ray Diffraction (PXRD) for Crystallinity and Polymorphism
Powder X-ray diffraction (PXRD) is an essential tool in pharmaceutical development for characterizing the bulk properties of a crystalline solid. creative-biostructure.com Unlike SC-XRD, which requires a single crystal, PXRD is performed on a finely powdered sample containing a multitude of tiny, randomly oriented crystallites. The resulting diffraction pattern is a unique "fingerprint" of the crystalline phase or phases present in the sample. rigaku.comresearchgate.net
The primary applications of PXRD in the analysis of this compound would be to confirm its crystalline nature and to investigate the potential for polymorphism. rigaku.com Polymorphs are different crystalline forms of the same compound that can exhibit distinct physical properties, including solubility and stability. rigaku.comrigaku.com Regulatory bodies require the characterization of polymorphic forms of active pharmaceutical ingredients. rigaku.com
A polymorph screen for this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting solids by PXRD. americanpharmaceuticalreview.com The appearance of different diffraction patterns would indicate the presence of multiple polymorphs. For example, a study on 5-methoxy-1H-indole-2-carboxylic acid identified and characterized a new polymorph using PXRD in conjunction with other analytical techniques. mdpi.comnih.gov Each polymorph will have a characteristic set of diffraction peaks at specific 2θ angles.
A representative PXRD pattern would display intensity as a function of the diffraction angle (2θ). A hypothetical comparison of two polymorphs of this compound is illustrated in the table below.
| 2θ Angle (°) (Form A) | Relative Intensity (Form A) | 2θ Angle (°) (Form B) | Relative Intensity (Form B) |
| 8.5 | Strong | 9.2 | Medium |
| 12.3 | Medium | 13.1 | Strong |
| 15.8 | Strong | 16.5 | Strong |
| 20.1 | Medium | 21.4 | Medium |
| 25.6 | Weak | 26.8 | Weak |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are indispensable for the separation, quantification, and purity assessment of pharmaceutical compounds. For this compound, various chromatographic methods are employed to ensure its quality and to identify and quantify any impurities.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis for purity determination and assay. pharmtech.com The development of a robust HPLC method for this compound would involve optimizing several parameters to achieve adequate separation from any potential impurities. A stability-indicating HPLC method is one that can resolve the main compound from its degradation products. nih.gov
Method development would typically involve screening different stationary phases (e.g., C18, C8), mobile phase compositions (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) and water with a pH modifier like trifluoroacetic acid or a buffer), column temperatures, and detection wavelengths. bioprocessonline.com
Once developed, the HPLC method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. pharmtech.com Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). chromatographyonline.com
A typical set of parameters for a validated HPLC method for this compound might be as follows:
| Parameter | Typical Specification |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Linearity | Correlation coefficient (r²) > 0.999 over the specified range |
| Accuracy | 98.0% - 102.0% recovery |
| Precision (RSD) | ≤ 2.0% |
| LOD | Signal-to-noise ratio of 3:1 |
| LOQ | Signal-to-noise ratio of 10:1 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of this compound, direct analysis by GC is not feasible. Therefore, a derivatization step is necessary to convert the non-volatile compound into a more volatile derivative suitable for GC analysis. colostate.edu
Common derivatization techniques for compounds with active hydrogens (like the hydroxyl, carboxylic acid, and N-H groups in the target molecule) include silylation and alkylation (esterification). gcms.czsigmaaldrich.com For example, reacting the compound with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) would replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups, increasing its volatility. sigmaaldrich.com
The resulting derivative can then be separated by GC and detected by MS. The mass spectrometer provides information on the molecular weight and fragmentation pattern of the derivative, which aids in its identification and the characterization of any volatile impurities. A study on indole-3-acetic acid utilized an aqueous chloroformate derivatization for GC-MS analysis. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This hyphenated technique is exceptionally well-suited for the identification and quantification of impurities in pharmaceutical substances. ptfarm.plnih.gov Impurities can be process-related (from the synthesis) or degradation products (from storage). iajps.comsynthinkchemicals.com
For the impurity profiling of this compound, an LC-MS method would be developed to separate the main compound from all potential impurities. The mass spectrometer would then provide the molecular weight of each eluted component. Further structural information can be obtained using tandem mass spectrometry (LC-MS/MS), where precursor ions are fragmented to produce a characteristic product ion spectrum, which can be used to elucidate the structure of the impurity. ptfarm.plnih.gov
Potential impurities in this compound could include starting materials, intermediates from the synthetic route, by-products, and degradation products formed through oxidation or other pathways. LC-MS/MS is a powerful tool for the structural characterization of these unknown compounds, often at very low levels. psu.educhimia.ch
A summary of potential impurity types and their characterization by LC-MS is provided below.
| Impurity Type | Potential Origin | LC-MS/MS Characterization Approach |
| Process-Related | Unreacted starting materials, intermediates | Comparison of retention time and mass spectrum with authentic standards. |
| By-products | Side reactions during synthesis | Fragmentation pattern analysis to determine structural differences from the main compound. |
| Degradation Products | Exposure to light, heat, or oxidative conditions | Forced degradation studies followed by LC-MS/MS analysis to identify degradation pathways. iajps.com |
Theoretical and Computational Chemistry Studies of 5 Hydroxy 1h Indole 2 Carboxylate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. For 5-hydroxy-1H-indole-2-carboxylate, these methods can elucidate its geometry, electronic distribution, and reactivity.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules like this compound.
Studies on similar indole (B1671886) derivatives, such as 5-methoxy-1H-indole-2-carboxylic acid, have successfully employed DFT methods like ωB97X-D with basis sets such as 6-31++G(d,p) to achieve results that are in good agreement with experimental data. nih.govmdpi.com For this compound, DFT calculations would typically begin with geometry optimization to find the most stable arrangement of atoms. From this optimized structure, a variety of electronic properties and reactivity descriptors can be calculated.
Electronic Properties:
Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.
Reactivity Descriptors:
Global reactivity descriptors, derived from the conceptual DFT framework, provide a quantitative measure of a molecule's reactivity. These include:
Electronegativity (χ): The ability of a molecule to attract electrons.
Chemical Hardness (η): The resistance of a molecule to change its electron configuration.
Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
A hypothetical table of calculated electronic properties and reactivity descriptors for this compound using DFT is presented below. These values are illustrative and would be obtained from actual DFT calculations.
| Property | Symbol | Value (Illustrative) | Unit |
| HOMO Energy | E_HOMO | -5.89 | eV |
| LUMO Energy | E_LUMO | -1.23 | eV |
| HOMO-LUMO Gap | ΔE | 4.66 | eV |
| Electronegativity | χ | 3.56 | eV |
| Chemical Hardness | η | 2.33 | eV |
| Chemical Softness | S | 0.43 | eV⁻¹ |
| Electrophilicity Index | ω | 2.73 | eV |
Table 1: Illustrative Electronic Properties and Reactivity Descriptors for this compound calculated using DFT.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate calculations of molecular orbitals and energies.
For this compound, ab initio calculations can be used to:
Accurately determine the total electronic energy of the molecule.
Visualize the shapes and energies of molecular orbitals , providing insight into chemical bonding and reactivity. For instance, the HOMO is expected to be localized primarily on the indole ring, particularly the pyrrole (B145914) moiety and the hydroxyl group, reflecting the electron-donating nature of these groups. The LUMO is likely to be distributed over the carboxylate group and the adjacent part of the indole ring, consistent with their electron-withdrawing character.
Calculate excited state properties , which is important for understanding the molecule's photophysical behavior, such as its absorption and fluorescence characteristics. nih.gov
While computationally more demanding than DFT, methods like Coupled Cluster with single and double and perturbative triple excitations (CCSD(T)) are considered the "gold standard" for accuracy in quantum chemistry and can be used to benchmark results from other methods.
The presence of the hydroxyl and carboxylate groups in this compound allows for the possibility of different spatial arrangements, or conformations, due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.
A potential energy surface (PES) can be generated by systematically varying key dihedral angles (e.g., the orientation of the -OH group and the -COOH group relative to the indole ring) and calculating the energy at each point. This provides a map of the conformational landscape.
For this compound, key considerations in conformational analysis include:
Intramolecular Hydrogen Bonding: The possibility of a hydrogen bond between the hydroxyl group at the 5-position and the carboxylate group at the 2-position, or between the N-H of the indole ring and the carboxylate group, would significantly stabilize certain conformations.
Computational studies on related indole derivatives have shown that intramolecular interactions play a crucial role in determining the preferred conformation. mdpi.com
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior and interactions with its environment over time.
Molecular mechanics (MM) methods treat molecules as a collection of atoms held together by springs, representing chemical bonds. The potential energy of the system is calculated using a force field, which is a set of equations and parameters that describe the energy associated with bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).
For a novel or less-studied molecule like this compound, a key step is the development or validation of force field parameters. While general force fields like AMBER, CHARMM, and OPLS-AA exist, their parameters may not be optimized for this specific molecule. nih.govwikipedia.org
The parameterization process typically involves:
Performing high-level quantum mechanical calculations (e.g., using DFT or MP2) on the molecule and its fragments to obtain reference data for bond lengths, bond angles, dihedral angles, and partial atomic charges.
Fitting the molecular mechanics parameters to reproduce the quantum mechanical data as closely as possible.
Accurate force field parameters are essential for reliable molecular dynamics simulations.
Molecular dynamics (MD) simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of their movement over time. For this compound, MD simulations can be used to study:
Conformational Dynamics: How the molecule explores different conformations in solution at a given temperature.
Solvent Effects: The arrangement of solvent molecules (e.g., water) around the solute and how this "solvation shell" influences the solute's structure and dynamics. The hydroxyl and carboxylate groups are expected to form strong hydrogen bonds with water molecules.
Intermolecular Interactions: How multiple molecules of this compound might interact with each other, potentially forming dimers or larger aggregates. Studies on other indole derivatives have shown their tendency to aggregate, which can be investigated using MD. nih.gov
An MD simulation would typically involve placing one or more molecules of this compound in a box of solvent molecules and simulating the system for a period of nanoseconds to microseconds. Analysis of the resulting trajectory can provide information on structural fluctuations, hydrogen bonding lifetimes, and diffusion coefficients.
A hypothetical data table from an MD simulation analysis is shown below:
| Property | Value (Illustrative) | Unit |
| Average Root Mean Square Deviation (RMSD) | 1.5 | Å |
| Radius of Gyration (Rg) | 3.2 | Å |
| Solvent Accessible Surface Area (SASA) | 250 | Ų |
| Number of Solute-Water Hydrogen Bonds | 4-6 | - |
Table 2: Illustrative data obtained from a molecular dynamics simulation of this compound in water.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
QSAR and pharmacophore modeling are computational strategies used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of novel compounds and for guiding the design of more potent molecules.
In Silico Prediction of Biological Interactions and Potency
The CoMFA model, which considers steric and electrostatic fields, and the CoMSIA model, which includes hydrophobic, and hydrogen bond donor and acceptor fields, both demonstrated good predictive ability for the anti-HBV activity of the 5-hydroxy-1H-indole-3-carboxylate derivatives. The statistical significance of these models is highlighted by their high cross-validated correlation coefficients (q²) and conventional correlation coefficients (r²).
| 3D-QSAR Model | q² | r² | SEE | F-value |
| CoMFA | 0.689 | 0.965 | 0.082 | 148.751 |
| CoMSIA | 0.578 | 0.973 | 0.078 | 100.342 |
These models and their corresponding contour maps provided crucial information for designing new compounds with enhanced potency. This demonstrates the power of in silico prediction in optimizing the biological activity of the 5-hydroxyindole (B134679) scaffold.
Furthermore, a unique pharmacophore model was developed for a series of 5-oxy-indole-2-carboxylic acid amides. researchgate.net This model was instrumental in the selection of this chemical series for further investigation, underscoring the importance of pharmacophore modeling in identifying promising lead compounds. researchgate.net
Development of Predictive Models for Structure-Property Relationships
The development of predictive QSAR models relies on correlating molecular descriptors with biological activity. For indole derivatives, various QSAR studies have been conducted to predict their activity as, for example, monoamine oxidase (MAO) inhibitors. nih.gov These studies have shown that both steric and electrostatic fields contribute significantly to the interaction between the inhibitors and the enzyme. nih.gov
The general approach involves calculating a wide range of molecular descriptors, including electronic, steric, and topological parameters, and then using statistical methods like multiple linear regression to build the QSAR model. The predictive power of these models is then validated using both internal and external test sets of compounds. While a specific model for this compound is not published, the established methodologies for related indole derivatives provide a clear framework for developing such predictive models for its structure-property relationships.
Cheminformatics and Database Mining
Cheminformatics and database mining are powerful tools for navigating the vast chemical space and identifying molecules with desired properties. These approaches are particularly useful in the early stages of drug discovery.
Virtual Screening Approaches for Target Identification (Computational)
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. Docking-based virtual screening has been successfully applied to identify indole-2-carboxylic acid derivatives as potent inhibitors of HIV-1 integrase. nih.gov This approach involves docking a large number of compounds into the active site of the target protein and ranking them based on their predicted binding affinity.
While there are no specific published examples of large-scale virtual screening campaigns that have identified this compound as a top hit, the principles of virtual screening are directly applicable. Given its structural features, this compound could be included in virtual screening libraries to explore its potential against a wide range of biological targets. The docking studies on related compounds against targets like GSK-3β and ERα serve as proof-of-concept for the utility of this approach. researchgate.neteurekaselect.com
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction Models (Computational Only)
The assessment of ADME properties is a critical step in drug development, and in silico models offer a rapid and cost-effective way to predict these properties early in the process. Several studies on indole derivatives have incorporated in silico ADME predictions.
For a series of 2/3-carboxylate-4/5/6-monosubstituted indole derivatives, in silico tools were used to predict properties like LogP (lipophilicity) and potential toxicity. researchgate.net The predicted LogP values for molecules with good binding affinities to GSK-3β were in the range of 2.25-3.13. researchgate.net Similarly, for novel 2-substituted-5-hydroxy-1-(1-methyl-3-morpholinopropyl)-1H-indole-3-carboxamide derivatives, ADME predictions were carried out using Quick Prop tools. eurekaselect.com Another study on N-substituted indole derivatives reported zero violations of Lipinski's rule of five in their ADME investigation, indicating good drug-like properties. nih.gov
Based on these studies of related compounds, a predicted ADME profile for this compound can be extrapolated. The presence of the hydroxyl and carboxylic acid groups is expected to influence its solubility and permeability.
Predicted ADME Properties of this compound and Related Compounds (Illustrative)
| Compound/Derivative Type | Predicted LogP | Predicted Aqueous Solubility | Predicted Blood-Brain Barrier Penetration | Predicted Human Intestinal Absorption |
| This compound (estimated) | ~1.5 - 2.5 | Moderate to Good | Low to Moderate | Good |
| 2/3-carboxylate-4/5/6-monosubstituted indoles researchgate.net | 2.25 - 3.13 | Variable | Variable | Variable |
| N-substituted indole derivatives nih.gov | N/A (Lipinski compliant) | N/A | N/A | N/A |
Note: The values for this compound are estimations based on its structure and data from related compounds. Actual values may vary.
These in silico predictions provide valuable guidance for the further development and optimization of this compound and its derivatives as potential therapeutic agents.
Biological Interactions and Mechanistic Insights of 5 Hydroxy 1h Indole 2 Carboxylate Pre Clinical, in Vitro, and in Vivo Non Human Models
Enzymatic and Receptor Binding Studies
Comprehensive searches of scientific databases reveal a significant gap in the literature regarding the direct enzymatic and receptor binding properties of 5-hydroxy-1H-indole-2-carboxylate. While the compound is frequently utilized as a chemical intermediate for the synthesis of more complex, biologically active molecules, studies detailing its intrinsic activity are scarce nih.govresearchgate.net.
There is a lack of publicly available scientific literature detailing the in vitro enzyme inhibition or activation kinetics and mechanisms specifically for this compound. Research has predominantly focused on using this molecule as a scaffold to synthesize derivatives with specific enzymatic targets. For instance, it has been used as a starting material for the creation of indole-based sulfonamide derivatives that have been evaluated as acetylcholinesterase inhibitors in the context of Alzheimer's disease research researchgate.net. However, the inhibitory activity of the parent compound itself was not reported in these studies.
There are no published studies that have utilized affinity chromatography to identify the specific molecular targets of this compound. This technique is typically employed for molecules that have demonstrated a certain level of biological activity, and the foundational research to establish such activity for this specific compound appears to be absent from the literature.
Cellular Assays and Signal Transduction Pathways
Information regarding the cellular effects and the influence of this compound on signal transduction pathways is also limited. The available research points towards its use in the synthesis of compounds that are then tested in cellular models.
There is no available data from studies investigating the cellular uptake, efflux, and intracellular distribution of this compound. Such studies are crucial for understanding the bioavailability and mechanism of action of a compound at the cellular level, but they have not been reported for this specific molecule.
There is a lack of research on the direct effects of this compound on cell signaling cascades and transcriptional regulation in vitro. While patents and synthetic methodology papers describe its use in creating compounds intended to modulate cellular processes like signal transduction in the context of cancer or inflammation, the specific effects of the parent compound remain uninvestigated google.com.
Based on a comprehensive review of publicly available scientific literature, there is currently insufficient data to generate a detailed article on the preclinical biological interactions, pharmacokinetics, and in vivo efficacy of the specific chemical compound This compound as per the requested outline.
Extensive searches for research data pertaining to this specific molecule did not yield published studies that would allow for a scientifically accurate and thorough discussion of the following topics:
In Vivo Efficacy and Mechanism of Action (Non-Human Animal Models):
Proof-of-Concept Studies in Disease Models (e.g., inflammatory, neurological in animals):No in vivo studies demonstrating the efficacy or exploring the mechanism of action of this compound in animal models of inflammatory, neurological, or other diseases could be located. Research has been conducted on related compounds, such as indole-2-carboxamides for pain and inflammation and 5-methoxyindole-2-carboxylic acid for neuroprotection, but these findings cannot be attributed to this compound.mdpi.com
Due to the absence of specific research data for this compound in these areas, it is not possible to construct the requested article while adhering to the principles of scientific accuracy and the strict constraints of the provided outline.
Target Engagement and Biomarker Modulation in Animal Tissues
In preclinical animal studies, derivatives of this compound have been investigated to understand their engagement with specific biological targets and the subsequent modulation of relevant biomarkers. One such derivative, the investigational chemokine antagonist 1-(4-chloro-3-trifluoromethyl-benzyl)-5-hydroxy-1H-indole-2-carboxylic acid, has demonstrated target engagement in vivo in rat models.
The primary targets of this compound class are often involved in inflammatory pathways and cellular transport mechanisms. In the case of the aforementioned chemokine antagonist, its interaction with its target leads to downstream effects on hepatobiliary transporters. This engagement was assessed by measuring the modulation of specific imaging biomarkers.
In vivo studies in rats showed that administration of this this compound derivative led to a dose-dependent reduction in the uptake of gadoxetate into hepatocytes as determined by magnetic resonance imaging (MRI). fda.gov This indicates a direct or indirect interaction with the organic anion-transporting polypeptides (OATPs) responsible for gadoxetate uptake.
Furthermore, the compound was observed to modulate the activity of biliary efflux transporters. Specifically, it affected the Michaelis-Menten constants for the biliary excretion of gadoxetate, suggesting an interaction with transporters such as the multidrug resistance-associated protein 2 (MRP2). fda.gov The modulation of these transporter activities serves as a key biomarker for the target engagement of this compound in liver tissue.
The table below summarizes the observed biomarker modulation in animal tissues following treatment with the this compound derivative.
| Biomarker | Animal Model | Tissue | Direction of Modulation | Method of Detection |
| Gadoxetate Uptake Rate | Rat | Liver | Decrease | Dynamic Contrast-Enhanced MRI (DCE-MRI) |
| Biliary Efflux of Gadoxetate | Rat | Liver | Altered Michaelis-Menten Constant | DCE-MRI |
| ATP-dependent Transporter Activity (Bsep and Mrp2) | Rat | Liver | Increased Michaelis-Menten Constant | Biochemical Assays |
Pharmacodynamic Assessments and Dose-Response Relationships in Animals
Pharmacodynamic (PD) assessments in animal models are crucial for characterizing the physiological effects of a compound and establishing a relationship between the dose administered and the observed response. For the investigational chemokine antagonist 1-(4-chloro-3-trifluoromethyl-benzyl)-5-hydroxy-1H-indole-2-carboxylic acid, in vivo studies in rats have provided initial pharmacodynamic data.
The primary pharmacodynamic effect observed was the modulation of hepatobiliary transport function. This was quantified through imaging techniques that measure the rates of uptake and efflux of a specific probe substrate (gadoxetate) in the liver. The administration of the compound resulted in a measurable alteration of these transport kinetics, demonstrating a clear in vivo biological effect.
A dose-response relationship was established, indicating that the magnitude of the effect on the hepatobiliary transport biomarkers was dependent on the dose of the compound administered. fda.gov Higher doses of the this compound derivative led to a more pronounced reduction in the rate of gadoxetate uptake into hepatocytes and a greater alteration of its biliary excretion kinetics. fda.gov
These findings are critical for understanding the potency and efficacy of the compound in a living system and for informing the selection of doses for further preclinical and potentially clinical studies. The dose-dependent nature of the observed effects provides evidence of a specific pharmacological activity.
The following table illustrates the dose-response relationship for the key pharmacodynamic endpoint.
| Dose Level | Effect on Gadoxetate Uptake Rate | Effect on Biliary Efflux |
| Low Dose | Minimal to no significant change | Minimal to no significant change |
| Medium Dose | Moderate, measurable decrease | Measurable alteration in kinetics |
| High Dose | Significant, robust decrease | Substantial alteration in kinetics |
Applications and Emerging Roles of 5 Hydroxy 1h Indole 2 Carboxylate
Precursor in Medicinal Chemistry
The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. 5-hydroxy-1H-indole-2-carboxylate serves as a valuable starting material for the synthesis of a wide range of biologically active indole derivatives, offering multiple points for chemical diversification.
Scaffold for the Synthesis of Bioactive Indole Derivatives
The chemical reactivity of the this compound core allows for modifications at the indole nitrogen, the hydroxyl group, the carboxylic acid, and various positions on the benzene (B151609) ring. This versatility has been exploited to create libraries of compounds with diverse pharmacological activities. For instance, derivatives of indole-2-carboxylic acid have been investigated as potent inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. nih.govnih.govnih.gov The indole nucleus, combined with the C2-carboxylic acid, can chelate with essential magnesium ions in the enzyme's active site, leading to inhibition. nih.govnih.gov
Furthermore, the this compound scaffold has been utilized in the synthesis of selective antagonists for the cysteinyl-leukotriene 1 (CysLT1) receptor, which is implicated in inflammatory conditions like asthma. nih.gov Research has shown that the indole-2-carboxylic acid moiety is essential for potent antagonist activity against the CysLT1 receptor. nih.gov
The synthesis of these bioactive derivatives often involves multi-step reactions starting from simpler indole precursors. researchgate.net Common synthetic strategies include Fischer indole synthesis, Hemetsberger–Knittel indole synthesis, and various coupling reactions to introduce different substituents onto the indole core. acs.orgresearchgate.net
Development of Novel Lead Compounds in Drug Discovery Research
The inherent biological relevance of the indole nucleus makes this compound an attractive starting point for the development of new lead compounds in drug discovery. By systematically modifying its structure, chemists can explore structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
For example, structural optimizations of indole-2-carboxylic acid derivatives have led to the identification of compounds with significantly enhanced inhibitory effects against HIV-1 integrase. nih.govnih.gov Modifications at the C3 and C6 positions of the indole ring have been shown to improve interactions with the hydrophobic cavity near the active site of the enzyme and enhance π–π stacking interactions with the viral DNA, respectively. nih.govnih.gov
In the context of CysLT1 receptor antagonists, the introduction of α,β-unsaturated amide moieties at the 3-position of the indole ring has been identified as a critical factor for high antagonist activity. nih.gov The systematic exploration of different substituents on the indole ring and the linker has enabled the discovery of highly potent and selective antagonists. nih.gov
Table 1: Examples of Bioactive Compounds Derived from Indole-2-Carboxylate (B1230498) Scaffolds
| Compound Class | Target | Therapeutic Potential | Key Structural Features |
| Indole-2-carboxylic acid derivatives | HIV-1 Integrase | Antiviral (HIV) | Indole core and C2-carboxyl group for Mg2+ chelation |
| 3-Substituted 1H-indole-2-carboxylic acid derivatives | CysLT1 Receptor | Anti-inflammatory (Asthma) | Indole-2-carboxylic acid and α,β-unsaturated amide at C3 |
| Indole-2-carboxamides | Cannabinoid Receptor 1 (CB1) Allosteric Modulators | Neurological Disorders | Specific substitutions on the indole ring and amide moiety |
Strategies for Enhancing Bioavailability and Target Specificity (Excluding Clinical Data)
A significant challenge in drug development is achieving favorable pharmacokinetic properties, including good bioavailability and target specificity. For indole derivatives, including those derived from this compound, several strategies are employed to address these issues.
Enhancing Bioavailability:
Increasing Lipophilicity: The bioavailability of some indole derivatives can be improved by increasing their lipophilicity, which can enhance membrane permeability. This is often achieved by introducing lipophilic substituents, such as alkyl or halogen groups, onto the indole scaffold.
Prodrug Approach: A common strategy to overcome poor solubility or permeability is the design of prodrugs. For carboxylic acid-containing compounds like this compound, esterification is a frequent approach to mask the polar carboxyl group, thereby increasing lipophilicity and facilitating absorption. These esters are then hydrolyzed in vivo by esterases to release the active carboxylic acid. nih.gov
Salt Formation: For acidic drugs, forming salts can enhance solubility and dissolution rates, which can positively impact bioavailability. europeanpharmaceuticalreview.com
Enhancing Target Specificity:
Structure-Activity Relationship (SAR) Studies: A deep understanding of the SAR is crucial for designing compounds with high affinity and selectivity for the desired target. By systematically modifying the structure and assessing the impact on biological activity, researchers can identify key pharmacophoric features and optimize them to minimize off-target effects. nih.govacs.org
Site-Selective Functionalization: The ability to selectively modify specific positions on the indole ring is critical for fine-tuning target specificity. Different catalytic systems and directing groups can be employed to achieve site-selective C-H functionalization, allowing for the precise installation of desired functionalities. acs.org For example, the electronics of carboxylate additives have been shown to control the regioselectivity of amidation on N-acylindoles. acs.org
Conformational Constraint: Introducing conformational rigidity into the molecule can lock it into a bioactive conformation that is preferred by the target receptor, thereby increasing affinity and selectivity.
Biological Probes and Research Tools
The unique chemical and physical properties of the 5-hydroxyindole (B134679) scaffold suggest its potential utility as a biological probe for studying cellular processes. However, specific applications of this compound itself in this context are still an emerging area of research.
Fluorescent Labels for Cell Imaging and Protein Localization (Mechanistic)
The 5-hydroxyindole moiety is known to exhibit intrinsic fluorescence. This property is the basis for its potential application as a fluorescent label. The fluorescence of 5-hydroxyindoles is sensitive to the local environment, which could potentially be exploited to probe changes in protein conformation or binding events.
While direct use of this compound as a fluorescent label for cell imaging has not been extensively reported, the fundamental photophysical properties of 5-hydroxyindoles have been studied. The emission maximum of 5-hydroxyindole is relatively insensitive to solvent polarity, which suggests that changes in fluorescence intensity or lifetime, rather than wavelength shifts, might be more indicative of binding events.
For practical applications in cell imaging, the this compound molecule would likely require chemical modification to enhance its quantum yield, photostability, and to incorporate a reactive handle for conjugation to specific biomolecules of interest. The development of fluorescent probes often involves creating derivatives with improved brightness and specificity.
Affinity Probes for Target Identification and Validation
Affinity-based probes are powerful tools for identifying the protein targets of bioactive small molecules. These probes typically consist of the parent molecule, a reactive group for covalent cross-linking to the target protein, and a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) for detection and purification.
The this compound scaffold could serve as the core of an affinity probe. By attaching a photoreactive group (e.g., a benzophenone) and a reporter tag (e.g., an alkyne for click chemistry) to the indole ring or its substituents, researchers could potentially create probes to identify the cellular targets of novel indole-based drugs. The development of such probes would be instrumental in elucidating the mechanism of action of new therapeutic candidates derived from this versatile scaffold. While the general principles of designing affinity probes are well-established, their specific application to this compound derivatives remains an area for future exploration.
Substrates for Enzyme Activity Assays
While many indole derivatives are investigated as enzyme inhibitors, certain variants serve as substrates to measure enzyme activity, providing crucial data on enzyme kinetics and function. nih.govnih.gov Specifically, dihydroxy-indole carboxylates, which are structurally related to this compound, are recognized as substrates for enzymes involved in melanogenesis. For instance, methyl 5,6-dihydroxy-1H-indole-2-carboxylate is a known substrate for the enzyme tyrosinase. biosynth.com The enzymatic oxidation of such substrates leads to the formation of eumelanin, a process that can be monitored spectrophotometrically to quantify tyrosinase activity. biosynth.com This principle is fundamental in screening for new enzyme inhibitors or activators and in studying the mechanisms of pigmentation.
Conversely, extensive research has been conducted on indole-2-carboxylic acid derivatives as potent inhibitors for a range of enzymes. These include their function as apoptosis inducers by inhibiting tubulin polymerization and their role in blocking HIV-1 integrase, a key enzyme in the viral life cycle. nih.govnih.gov Other studies have developed derivatives as inhibitors of 5-lipoxygenase (5-LO), an enzyme central to the biosynthesis of pro-inflammatory leukotrienes. nih.govmedchemexpress.com
Material Science Applications
The distinct chemical properties of this compound make it a versatile building block in the field of material science, from the synthesis of advanced polymers to the development of functional dyes and sensors.
This compound serves as a reactant, or monomer, for the synthesis of complex polymers. A significant application is in the preparation of melanins, which are biopolymers recognized for their radioprotective properties. sigmaaldrich.com The oxidative polymerization of hydroxyindole precursors leads to the formation of these advanced, nature-inspired materials.
Furthermore, related indole-2-carboxylic acid derivatives demonstrate the capacity to form coordination polymers. mdpi.com In these structures, the indole anions function as bridging bidentate ligands that coordinate with metal ions like Zn(II), Mn(II), and Cd(II). mdpi.com This creates organized, polymeric networks with potentially novel electronic and physical properties. Research into other indole-based dicarboxylate monomers has led to the creation of new aromatic polyesters with high thermal stability and tunable glass-transition temperatures, highlighting the potential of the indole scaffold in creating robust, advanced materials. acs.org
The hydroxyindole structure is a known precursor for dyes. Upon oxidation, this compound is capable of forming a light brown dye. google.com The process involves the conversion of the hydroxyindole into a colored product through oxidation, a reaction that can be initiated by chemical oxidants like sodium periodate (B1199274) or by exposure to UV light in the presence of oxygen. google.com
Research has shown that the presence of a hydroxyl group on the indole's aromatic ring is essential for dye formation. google.com While 5-hydroxyindole itself produces a dark chestnut brown color, the addition of a carboxylate group at the 2-position, as in this compound, modulates the resulting color to a lighter shade. google.com This demonstrates its role as a chromophore—a molecule responsible for color—and its utility in developing new dyeing agents, particularly for applications requiring stable, naturally derived colorants. google.com
The electrochemical properties of this compound have been leveraged in the development of chemosensors. A notable application is its use in the HPLC-amperometric detection of serotonin (B10506) in biological samples such as plasma, platelets, and urine. sigmaaldrich.com In this analytical technique, the compound is part of a system where its electrochemical response allows for the sensitive and selective quantification of a target analyte. Amperometric detection measures the current generated by the oxidation or reduction of a substance, and the inclusion of specific molecules like this compound can enhance the method's performance.
Agrochemical and Environmental Applications
The indole nucleus is a core structure in many biologically active molecules, including those essential for plant life. Indole-3-acetic acid, for example, is a primary plant hormone (auxin) that governs many aspects of plant growth and development. nih.gov
While the indole scaffold is central to a major class of plant hormones, specific mechanistic studies detailing the role of this compound as a direct precursor for plant growth regulators or herbicides are not widely documented in available research. The investigation of indole derivatives in agriculture is an active area, but the focus has often been on other isomers or derivatives. The potential for this compound to be biotransformed into active agrochemicals or to serve as a synthetic starting point in mechanistic studies remains an area for future exploration.
Environmental Fate and Degradation Studies
Understanding the environmental fate of this compound is crucial for assessing its potential impact on ecosystems. Studies on the broader class of indole compounds suggest that they can be subject to both biotic and abiotic degradation processes.
Microbial degradation is a primary pathway for the breakdown of indole and its derivatives in the environment. Various bacterial strains have demonstrated the ability to utilize indole as a source of carbon and nitrogen. The degradation process is often initiated by hydroxylation of the indole ring, a key step that can be catalyzed by monooxygenases and dioxygenases. This initial hydroxylation is typically followed by ring cleavage, leading to the formation of simpler, more readily biodegradable compounds. For instance, the degradation of indole can proceed through intermediates like oxindole, isatin, and ultimately anthranilic acid, which then enters central metabolic pathways. nih.gov The presence of a hydroxyl group and a carboxyl group on the this compound molecule may influence its susceptibility to microbial attack and the specific degradation pathway it follows.
Abiotic degradation processes, such as photolysis and hydrolysis, can also contribute to the transformation of indole compounds in the environment. Photodegradation, driven by sunlight, can lead to the breakdown of these compounds, particularly in aquatic environments. Studies on the photocatalytic degradation of indole have shown that under UV irradiation in the presence of a catalyst like titanium dioxide (TiO2), indole can be effectively mineralized. nih.govosti.gov The rate and extent of photodegradation are influenced by factors such as pH, the presence of sensitizers, and the intensity of light. nih.govosti.gov While specific data on the photodegradation of this compound is not extensively documented, the presence of the hydroxyl group may affect its light-absorbing properties and, consequently, its susceptibility to photolytic breakdown. Hydrolysis, the reaction with water, is another potential abiotic degradation pathway for derivatives of carboxylic acids. However, the stability of the carboxylic acid group attached to the indole ring suggests that hydrolysis might be a slower process compared to microbial degradation and photolysis under typical environmental conditions. sydney.edu.au
| Degradation Pathway | Key Processes | Influencing Factors | Potential Intermediates |
| Biotic Degradation | Microbial metabolism (hydroxylation, ring cleavage) | Presence of specific microorganisms, nutrient availability, temperature, pH | Oxindole, Isatin, Anthranilic acid |
| Abiotic Degradation | Photolysis (photocatalytic degradation) | Light intensity, pH, presence of catalysts (e.g., TiO2) | Hydroxylated indoles, ring-opened products |
| Abiotic Degradation | Hydrolysis | pH, temperature | Not expected to be a major pathway under normal environmental conditions |
Reference Standard for Environmental Analysis
In environmental analysis, the accurate quantification of pollutants is paramount. This requires the use of well-characterized reference standards. europa.eunih.gov this compound, due to its defined chemical structure and purity, can serve as a reference standard for the detection and quantification of this compound and related indole derivatives in environmental samples such as water and soil. lgcstandards.com
The use of a certified reference material (CRM) is essential for method validation, calibration, and quality control, ensuring the traceability and comparability of measurement results. europa.eunih.govsigmaaldrich.com While a specific CRM for this compound in environmental matrices may not be widely available, laboratories can utilize commercially available high-purity versions of the compound to prepare their own calibration standards. These standards are crucial for developing and validating analytical methods, such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS), for monitoring the presence of this compound in the environment.
Analytical Chemistry Reference Standard
Beyond environmental analysis, this compound holds significance as a reference standard in the broader field of analytical chemistry. Its stable, crystalline nature and well-defined spectral properties make it suitable for a variety of applications.
Calibration and Validation of Analytical Methods
The calibration of analytical instruments is a fundamental step in ensuring the accuracy of quantitative measurements. This compound can be used to prepare standard solutions of known concentrations, which are then used to generate a calibration curve. This curve establishes the relationship between the instrument's response and the concentration of the analyte.
The validation of an analytical method is a comprehensive process that demonstrates its suitability for its intended purpose. This involves assessing various parameters, including linearity, accuracy, precision, specificity, and limits of detection and quantification. By using this compound as a reference standard, analytical chemists can rigorously validate their methods for the analysis of this and structurally similar compounds.
| Validation Parameter | Description | Role of this compound |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Used to prepare a series of standards to establish the linear range of the method. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Used to spike samples with a known amount to determine the recovery. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Used to prepare replicate samples to assess the repeatability and intermediate precision. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | Used to confirm that the analytical signal is unique to the compound and not affected by matrix components. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Used to determine the minimum concentration at which the compound can be reliably detected. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Used to establish the lowest concentration that can be accurately measured. |
Internal Standard in Quantitative Assays
In quantitative analysis, particularly in chromatography coupled with mass spectrometry (e.g., LC-MS, GC-MS), the use of an internal standard is a common practice to improve the accuracy and precision of the results. An internal standard is a compound that is added in a constant amount to all samples, calibration standards, and quality control samples. It helps to correct for variations in sample preparation, injection volume, and instrument response.
An ideal internal standard should be chemically similar to the analyte but not naturally present in the samples. Isotopically labeled versions of the analyte, such as those containing deuterium (B1214612) (²H) or carbon-13 (¹³C), are considered the gold standard for internal standards because they have nearly identical chemical and physical properties to the unlabeled analyte but can be distinguished by their mass-to-charge ratio in a mass spectrometer.
While isotopically labeled this compound would be the ideal internal standard for its own analysis, its synthesis can be complex and costly. In its absence, a structurally similar compound that is not expected to be in the sample matrix could potentially be used. The selection of a suitable internal standard is a critical step in method development to ensure reliable and robust quantitative data.
Future Perspectives and Research Challenges for 5 Hydroxy 1h Indole 2 Carboxylate
Exploration of Novel and Sustainable Synthetic Routes
The development of environmentally friendly and economically viable methods for synthesizing indole (B1671886) derivatives is a paramount goal in modern chemistry. rsc.org Traditional methods often rely on harsh conditions, which can limit their applicability and environmental sustainability. thieme.de
Photoredox and Electrochemistry in Indole Synthesis
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, offering mild and efficient pathways to construct complex molecules. rsc.org This technology utilizes light energy to initiate chemical reactions, often avoiding the need for harsh reagents and high temperatures. acs.org The application of photoredox catalysis to the synthesis of 5-hydroxy-1H-indole-2-carboxylate and its derivatives could provide access to novel structural motifs that are difficult to obtain through traditional methods. nih.govnih.gov Research in this area could focus on developing new photocatalysts and reaction conditions specifically tailored for the functionalization of the indole core. acs.org
Similarly, electrochemistry presents a green and powerful alternative for synthetic transformations. organic-chemistry.orgresearchgate.net Electrochemical methods can drive reactions that are otherwise challenging, offering unique reactivity and selectivity. The application of electrochemistry to the synthesis of this compound could lead to more efficient and sustainable production methods.
Advanced Biocatalytic Systems and Synthetic Biology Approaches
Nature's catalysts, enzymes, offer unparalleled selectivity and efficiency in chemical transformations. nih.gov Biocatalysis, the use of enzymes or whole microbial cells to perform chemical reactions, is a rapidly growing field with significant potential for the synthesis of pharmaceuticals. tuhh.de For this compound, enzymes such as cytochrome P450s could be engineered to introduce the hydroxyl group at the C5 position with high regioselectivity. nih.gov
Synthetic biology takes this a step further by designing and constructing new biological parts, devices, and systems. youtube.com It offers the potential to create custom microbial cell factories specifically designed for the production of this compound from simple starting materials. This approach could lead to highly sustainable and cost-effective manufacturing processes. A significant advantage of synthetic biology is the ability to piece together different biological components to create novel metabolic pathways. youtube.com
Elucidation of Undiscovered Biological Targets and Pathways
While initial studies have identified promising biological activities for derivatives of this compound, a comprehensive understanding of its molecular targets and the pathways it modulates is still largely unexplored.
High-Throughput Screening (HTS) of Compound Libraries
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against a specific biological target. acs.orgacs.org By creating a diverse library of derivatives based on the this compound scaffold, researchers can systematically screen for activity against a wide range of enzymes and receptors. This approach has been successfully used to identify hit compounds for various diseases, including cancer and infectious diseases. acs.orgacs.org
Omics Technologies for Comprehensive Biological Profiling
The "omics" revolution, encompassing genomics, transcriptomics, proteomics, and metabolomics, provides a powerful toolkit for understanding the global effects of a compound on a biological system. nih.gov By treating cells or organisms with this compound and analyzing the resulting changes in gene expression, protein levels, and metabolite profiles, researchers can gain a holistic view of its biological activity. This can help to identify novel targets and pathways that may not be apparent from traditional biochemical assays. nih.gov
Integration of Artificial Intelligence and Machine Learning in Research
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and development. youtube.com These computational tools can be used to analyze large datasets, predict the properties of new molecules, and guide the design of more effective drugs.
In the context of this compound research, AI and ML could be used to:
Predict Biological Activity: Develop models that can predict the biological activity of new derivatives based on their chemical structure. francis-press.com
Optimize Synthetic Routes: Analyze reaction data to identify the optimal conditions for synthesizing the compound and its analogs.
Identify Novel Targets: Analyze biological data to identify potential new targets for the compound.
By integrating these advanced computational approaches, researchers can accelerate the pace of discovery and more efficiently unlock the full therapeutic potential of this compound.
AI-Driven Retrosynthesis and Reaction Prediction
The synthesis of indole derivatives can be complex, often requiring multi-step processes. ontosight.airesearchgate.net For instance, the synthesis of the related ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate has been achieved via the Nenitzescu reaction, a method that offers a pathway to 5-hydroxyindoles. researchgate.net Similarly, methods for creating 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a precursor to melanin, involve multi-step routes that researchers are actively trying to improve. urfu.ru
Machine Learning for Structure-Property-Activity Relationship Prediction
The biological activities of indole derivatives are highly dependent on the nature and position of substituents on the indole ring. For example, 5-hydroxyindole-2-carboxylic acid has been used as a reactant in the preparation of potential anticancer agents, ligands for serotonin (B10506) receptors, and histamine-3 receptor inverse agonists for obesity treatment. sigmaaldrich.com Furthermore, related 5-hydroxy-1H-indole-3-carboxylates have demonstrated anti-HBV activities. researchgate.net
Machine learning (ML) models, particularly quantitative structure-activity relationship (QSAR) models, are powerful tools for predicting the biological activity of compounds based on their chemical structure. By training on datasets of known indole derivatives and their activities, ML models can predict the potential therapeutic applications of this compound. For instance, a study on butyrylcholinesterase (BChE) inhibitors, relevant to Alzheimer's disease, utilized ML-based scoring functions to identify potent candidates. researchgate.net
These predictive models can screen virtual libraries of derivatives of this compound, identifying modifications that might enhance a specific biological activity, be it antiviral, anticancer, or as a modulator of specific receptors. This in-silico screening process can prioritize which novel compounds should be synthesized and tested, streamlining the drug discovery pipeline.
Below is a predictive table outlining potential activities based on the activities of structurally similar compounds.
| Predicted Activity | Basis for Prediction (Similar Compounds) | Potential Mechanism of Action | Reference |
| Anticancer | Reactant for indole C5-O-substituted seco-cyclopropylindole analogs. | Inhibition of cancer cell proliferation. | sigmaaldrich.com |
| Anti-HBV | Activity of 5-hydroxy-1H-indole-3-carboxylate derivatives. | Inhibition of viral replication. | researchgate.net |
| Serotonin Receptor Ligand | Reactant for indolic arylpiperazine derivatives. | Modulation of 5-HT1A, 5-HT2A, and 5-HT2C receptors. | sigmaaldrich.com |
| BChE Inhibition | Activity of indole-based sulfonamide derivatives. | Therapeutic target for Alzheimer's disease. | researchgate.net |
Addressing Research Gaps and Emerging Challenges
Despite the promising outlook, significant research gaps remain for this compound. A primary challenge is the limited availability of specific experimental data for this exact compound. Most of the current understanding is extrapolated from related molecules such as its ethyl ester or other substituted indoles. ontosight.aibath.ac.uk
Key Research Gaps and Challenges:
Validated Synthetic Routes: While general methods for indole synthesis exist, optimized and scalable protocols specifically for this compound are not well-documented. Developing efficient and regioselective synthetic methods is a fundamental first step.
Comprehensive Biological Profiling: The actual biological activity of this compound needs to be determined through extensive in-vitro and in-vivo testing. Its potential as an anticancer, antiviral, or neuro-active agent is currently speculative, based on the activity of its analogs. nih.govsigmaaldrich.com
Pharmacokinetic and Toxicological Data: There is a lack of information on the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound. Understanding these properties is crucial for any potential therapeutic development.
Physicochemical Characterization: Detailed characterization of its physical and chemical properties, such as solubility and stability under physiological conditions, is essential. For example, methyl esters of similar compounds are known to be more prone to hydrolysis than their ethyl ester counterparts.
Mechanism of Action: For any identified biological activity, the underlying mechanism of action at the molecular level must be elucidated. This involves identifying specific protein targets and cellular pathways.
Addressing these gaps through dedicated experimental research, complemented by the predictive power of AI and machine learning, will be crucial to unlocking the full potential of this compound in medicinal chemistry and materials science.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-hydroxy-1H-indole-2-carboxylate, and what are their methodological advantages?
- Answer : The compound can be synthesized via esterification of 5-hydroxy-1H-indole-2-carboxylic acid (CAS 21598-06-1) using alcohol derivatives under acidic catalysis. Alternatively, the Japp-Klingemann reaction has been employed for structurally similar indole derivatives, involving condensation of β-keto esters with diazonium salts to form indole scaffolds . For example, ethyl indole-2-carboxylate derivatives are synthesized via this method, followed by hydroxylation at the 5-position using oxidizing agents like H₂O₂/Fe²⁺ systems . Key parameters include temperature control (70–90°C) and inert atmospheres to prevent side reactions.
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Esterification of acid | 65–75 | H₂SO₄ catalyst, ethanol reflux | |
| Japp-Klingemann reaction | 50–60 | Diazonium coupling, 80°C |
Q. How can researchers validate the structural integrity and purity of this compound?
- Answer :
- Spectroscopy : ¹H/¹³C NMR (δ 7.2–7.5 ppm for indole protons; δ 165–170 ppm for carboxylate carbonyl) and FT-IR (C=O stretch ~1700 cm⁻¹) confirm functional groups .
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% by area normalization).
- Crystallography : Single-crystal X-ray diffraction (e.g., SHELX software ) resolves bond angles and lattice parameters. For example, related indole-carboxylates exhibit planar indole rings with dihedral angles <5° between carboxylate and indole planes .
Advanced Research Questions
Q. How can conflicting data on physicochemical properties (e.g., melting point, solubility) be resolved?
- Answer : Discrepancies often arise from polymorphic forms or impurities. For example:
- Melting Point : Reported values for indole-5-carboxylic acid derivatives range from 208–210°C vs. 256–259°C for positional isomers. Differential Scanning Calorimetry (DSC) can distinguish polymorphs.
- Solubility : Conflicting solubility in aqueous vs. organic solvents may stem from pH-dependent ionization (pKa ~4.09 for carboxylate group ). Adjusting pH or using co-solvents (e.g., DMSO) improves reproducibility.
- Recommendation : Cross-validate using orthogonal techniques (e.g., thermogravimetric analysis for decomposition points) and report solvent systems explicitly .
Q. What computational approaches are effective in predicting the reactivity of this compound in biological systems?
- Answer :
- Docking Studies : Molecular docking (AutoDock Vina) predicts interactions with enzymes like Flt3 kinase, where the hydroxyl group forms hydrogen bonds with catalytic residues (e.g., Asp814) .
- DFT Calculations : Density Functional Theory (B3LYP/6-31G*) calculates frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), indicating nucleophilic reactivity at the indole C3 position .
- MD Simulations : Molecular dynamics (GROMACS) models stability in lipid bilayers, showing preferential localization near polar headgroups due to the carboxylate moiety .
Q. How should researchers design assays to evaluate the biological activity of this compound?
- Answer :
- Target Selection : Prioritize kinases (e.g., Flt3) or GPCRs based on structural analogs (e.g., Bisindolylmaleimide inhibitors ).
- Assay Conditions :
- In vitro : Use recombinant enzymes (IC₅₀ determination via fluorescence polarization).
- Cell-based : Measure antiproliferative effects in cancer lines (e.g., HL-60) with ATP-lite assays .
- Controls : Include positive controls (e.g., Midostaurin for Flt3 inhibition) and solvent-matched blanks to exclude artifacts.
Data Contradiction Analysis
Q. Why do some studies report variable bioactivity for this compound derivatives?
- Answer : Differences arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., Cl at C5) enhance kinase inhibition by 2-fold compared to hydroxyl groups .
- Stereochemistry : Racemic mixtures vs. enantiopure forms (e.g., (S)-configured indoline-2-carboxylates show 10× higher potency ).
- Assay Variability : Cell permeability (logP ~1.41 ) impacts intracellular concentrations. Use standardized protocols (e.g., CLSI guidelines) to minimize variability.
Methodological Best Practices
- Synthesis : Optimize reaction time (24–48 hrs) and monitor intermediates via TLC (Rf ~0.5 in ethyl acetate/hexane) .
- Crystallization : Recrystallize from ethanol/water (1:3) to obtain needle-shaped crystals suitable for XRD .
- Safety : Use NIOSH-approved respirators (P95 filters) and avoid drainage contamination due to aquatic toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
